

Spectroscopic Characterization of 2-(4-Phenylbutyl)aniline: A Predictive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-(4-Phenylbutyl)aniline**. In the absence of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and established spectroscopic principles. This guide is intended to serve as a reference for researchers in the synthesis, identification, and characterization of this and structurally related compounds. Detailed, generalized experimental protocols for acquiring the spectroscopic data are also provided, alongside a logical framework for structural elucidation using these techniques.

Predicted Spectroscopic Data

The structure of **2-(4-Phenylbutyl)aniline** comprises a 2-substituted aniline ring, a flexible four-carbon alkyl chain, and a terminal phenyl group. The predicted spectroscopic data are derived from the expected contributions of each of these moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and phenyl rings, as well as the protons of the butyl chain and the amine group.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.35	m	5H	Phenyl-H
~ 6.60 - 7.10	m	4H	Aniline-H
~ 3.50 - 4.50	br s	2H	-NH2
~ 2.60	t	2H	Ar-CH ₂ -
~ 2.50	t	2H	Ar-CH ₂ -
~ 1.65	m	4H	-CH2-CH2-

1.1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.



Chemical Shift (δ, ppm)	Assignment
~ 145.0	Aniline C-NH ₂
~ 142.0	Phenyl C-Alkyl
~ 130.0	Aniline C-H
~ 128.5	Phenyl C-H
~ 128.3	Phenyl C-H
~ 125.8	Phenyl C-H
~ 118.5	Aniline C-H
~ 115.0	Aniline C-H
~ 35.5	Ar-CH ₂ -
~ 35.0	Ar-CH ₂ -
~ 31.5	-CH ₂ -
~ 29.0	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **2-(4-Phenylbutyl)aniline**, key absorptions are expected for the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic portions.[1][2]



Frequency (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H asymmetric stretch (primary amine)
3300 - 3400	Medium	N-H symmetric stretch (primary amine)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Medium-Strong	Aliphatic C-H stretch
1600 - 1650	Strong	N-H bend (primary amine)[1]
1450 - 1600	Medium-Strong	Aromatic C=C stretch
1335 - 1250	Strong	Aromatic C-N stretch[1]
690 - 900	Strong	Aromatic C-H bend (out-of- plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z	Relative Abundance	Possible Fragment
225	Moderate	[M] ⁺ (Molecular Ion)
134	High	[M - C7H7]+ (Loss of benzyl radical)
106	High	[C ₇ H ₈ N] ⁺ (Benzylic cleavage)
93	Moderate	[C ₆ H ₇ N] ⁺ (Aniline)
91	High	[C ₇ H ₇]+ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl radical cation)

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[3]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate nucleus (¹H or ¹³C).
- Data Acquisition: The magnetic field is shimmed to improve homogeneity. A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans will depend on the sample concentration and the nucleus being observed.[4]
- Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).[5]

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[6]
- Background Collection: An initial spectrum of the empty spectrometer is recorded as a background. This is to subtract the signals from atmospheric CO₂ and water.[6]
- Sample Analysis: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the frequencies of infrared radiation that are absorbed by the sample.[7]
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI)

 Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[8]

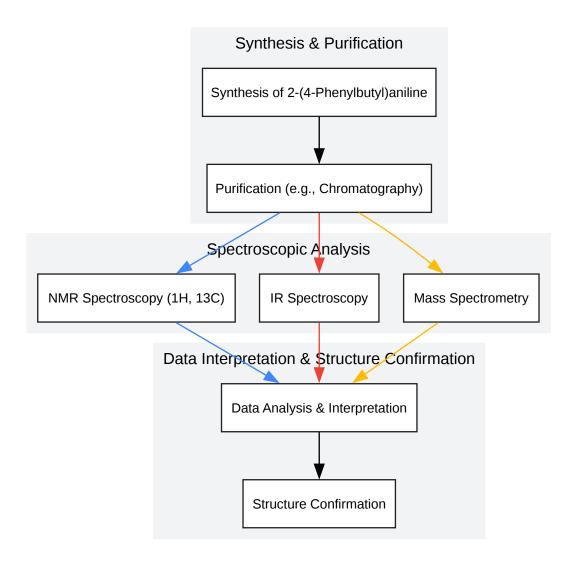


- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M+).[9]
- Fragmentation: The high energy of the ionization process causes the molecular ions to break apart into smaller, charged fragments.[10]
- Mass Analysis: The ions are accelerated and deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[11]
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like **2-(4-Phenylbutyl)aniline**.





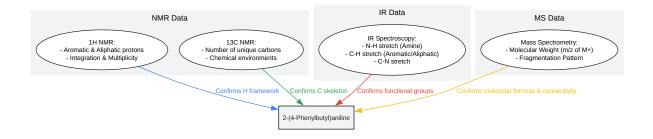
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Caption: Experimental workflow for spectroscopic analysis.

Logical Relationship for Structure Elucidation

This diagram shows how the information from different spectroscopic techniques is integrated to confirm the chemical structure.





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Caption: Logic of structural confirmation via spectroscopy.

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